molecular formula C16H24N2O2 B12737690 1-Methyl-4-(3'-phenyl-3'-acetoxypropyl)piperazine CAS No. 149848-01-1

1-Methyl-4-(3'-phenyl-3'-acetoxypropyl)piperazine

Cat. No.: B12737690
CAS No.: 149848-01-1
M. Wt: 276.37 g/mol
InChI Key: KGFVOHMUWZMMGX-UHFFFAOYSA-N
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Description

1-Methyl-4-(3’-phenyl-3’-acetoxypropyl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3’-phenyl-3’-acetoxypropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3’-phenyl-3’-acetoxypropyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to specific sites on proteins, thereby modulating their activity . This interaction can lead to various biological effects, including antimicrobial and therapeutic actions.

Comparison with Similar Compounds

    1-Methyl-4-(3’-phenylpropyl)piperazine: Lacks the acetoxy group, which may affect its reactivity and biological activity.

    4-(3’-Phenyl-3’-acetoxypropyl)piperazine: Lacks the methyl group, which may influence its physicochemical properties.

Properties

CAS No.

149848-01-1

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] acetate

InChI

InChI=1S/C16H24N2O2/c1-14(19)20-16(15-6-4-3-5-7-15)8-9-18-12-10-17(2)11-13-18/h3-7,16H,8-13H2,1-2H3

InChI Key

KGFVOHMUWZMMGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCN1CCN(CC1)C)C2=CC=CC=C2

Origin of Product

United States

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